molecular formula C16H11F2N5O3 B2516416 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941963-94-6

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2516416
CAS No.: 941963-94-6
M. Wt: 359.293
InChI Key: RPXLDNJDZAEEFJ-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H11F2N5O3 and its molecular weight is 359.293. The purity is usually 95%.
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Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its unique structural features that suggest potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, a difluorophenyl group, and a benzo[d][1,3]dioxole moiety. The structural formula can be summarized as follows:

  • Molecular Formula : C₁₄H₁₂F₂N₄O₃
  • Molecular Weight : 306.27 g/mol

The presence of the tetrazole ring is significant as it can mimic carboxylate groups, enhancing interactions with biological targets such as enzymes and receptors.

Interaction with Biological Targets

The mechanism by which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. The tetrazole ring's ability to mimic carboxylate groups allows for effective binding.
  • Receptor Modulation : It can interact with various receptors, potentially modulating their activity and influencing downstream signaling pathways.

Structural Activity Relationship (SAR)

Research indicates that modifications in the structure can significantly affect biological activity. For example, the introduction of different substituents on the tetrazole or benzo[d][1,3]dioxole moieties can enhance or reduce potency against specific targets.

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Compounds with similar structures have shown EC₅₀ values indicating effective inhibition against various bacterial strains.
  • Fungal Inhibition : Similar derivatives have also been tested against fungi such as Mucor species, showing varying degrees of effectiveness compared to standard antifungal agents.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been investigated through assays measuring cytokine levels and enzyme activity related to inflammation:

  • COX Inhibition : Some derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)EC₅₀ (µg/ml)
A759020
B608525
C507030

Study 1: Antimicrobial Properties

A study published in European PMC evaluated the antimicrobial activity of several tetrazole derivatives against Xanthomonas axonopodis and Xanthomonas oryzae. The results indicated that certain compounds showed better inhibitory effects than traditional antibiotics, suggesting a potential for development into new antimicrobial agents .

Study 2: Anti-inflammatory Effects

Research highlighted in MDPI assessed the anti-inflammatory properties of similar compounds through COX enzyme inhibition assays. The findings showed that some derivatives exhibited significant inhibition rates comparable to established anti-inflammatory drugs like diclofenac .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N5O3/c17-11-3-2-10(6-12(11)18)23-15(20-21-22-23)7-19-16(24)9-1-4-13-14(5-9)26-8-25-13/h1-6H,7-8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXLDNJDZAEEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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